4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenylamine
Overview
Description
4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenylamine is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol. It is a beige solid at room temperature .
Molecular Structure Analysis
The molecular structure of 4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenylamine consists of a phenylamine group attached to a methoxy group and a 2-methyl-2H-pyrazol-3-yl group . The InChI code for this compound is 1S/C10H11N3/c1-13-10(5-6-12-13)8-3-2-4-9(11)7-8/h2-7H,11H2,1H3 .Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenylamine and its derivatives have been the subject of molecular docking and quantum chemical calculations. For instance, a study by Viji, Balachandran, Babiyana, Narayana, and Saliyan (2020) explored the molecular structure and spectroscopic data of a related compound using Density Functional Theory (DFT). This study provided insights into the molecular parameters, intramolecular charge transfer, and biological effects predicted from molecular docking results (Viji et al., 2020).
Synthesis of Biologically Active Derivatives
The compound has been used in the synthesis of various biologically active derivatives. Liu, Xu, and Xiong (2017) discussed the synthesis of 3-phenyl-1H-pyrazole derivatives, highlighting their importance as intermediates for many biologically active compounds, particularly in cancer therapy. This research underscores the compound's role in the synthesis of small molecule inhibitors with potential anticancer activity (Liu, Xu, & Xiong, 2017).
Synthesis and Structure of Pyrazole Ligands
In the field of coordination chemistry, the compound has been involved in the synthesis and structure elucidation of pyrazole ligands. A study by Budzisz, Małecka, and Nawrot (2004) focused on the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions. This work contributes to understanding the coordination behavior and potential applications of such complexes in various fields (Budzisz et al., 2004).
Pyrazole and Triazole Derivatives in Medicine and Pharmacy
The combination of pyrazole and triazole derivatives, including 4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenylamine, has significant strategic importance in modern medicine and pharmacy. Fedotov, Hotsulia, and Panasenko (2022) emphasized the chemical modification possibilities and pharmacological potential of these derivatives. Their study explored the synthesis and properties of such compounds, highlighting their relevance in interacting with various biological targets (Fedotov, Hotsulia, & Panasenko, 2022).
Safety and Hazards
The safety information available indicates that 4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenylamine may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
4-methoxy-3-(2-methylpyrazol-3-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-10(5-6-13-14)9-7-8(12)3-4-11(9)15-2/h3-7H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGBWRBSZJRTIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=CC(=C2)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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